Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a methyl group and a 4-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of Alkenes: One common method for synthesizing methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes.
Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as halohydrins, in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. These methods may utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.
Substitution: The epoxide ring in this compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, ammonia
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Diols, amines
Scientific Research Applications
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: Similar structure but lacks the additional methyl group on the oxirane ring.
2-Methyl-3-phenyl-oxirane: Another epoxide with a similar structure but different substitution pattern.
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a methyl group and a 4-methylphenyl group on the oxirane ring. This specific substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Biological Activity
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological interactions. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nucleophilic Attack : The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can form various functionalized products. This property allows it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes by forming covalent bonds with active site residues. This mechanism is critical for its potential use in therapeutic applications.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines showed that it could induce apoptosis and inhibit cell proliferation:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells .
Case Studies
- In Vivo Studies in Mice : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
- Toxicology Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over extended periods .
Properties
CAS No. |
63478-69-3 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
InChI Key |
ADQSGWWTCUWLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C |
Origin of Product |
United States |
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